N-BENZYL-2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE
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Overview
Description
N-BENZYL-2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE is a chemical compound with the molecular formula C19H22FN3O. It is a derivative of piperazine and is characterized by the presence of a benzyl group, a fluorobenzenesulfonyl group, and an acetamide group. This compound is of interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction yields 4-(4-fluorobenzenesulfonyl)piperazine.
Benzylation: The next step involves the benzylation of the piperazine intermediate. This is achieved by reacting the intermediate with benzyl chloride in the presence of a base.
Acetylation: The final step involves the acetylation of the benzylated piperazine intermediate with acetic anhydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorobenzenesulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzyl or sulfonyl derivatives.
Scientific Research Applications
N-BENZYL-2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticonvulsant and analgesic activities.
Biological Research: The compound is used in studies related to its binding affinity to neuronal voltage-sensitive sodium channels.
Industrial Applications: It may be used in the synthesis of other pharmacologically active compounds and intermediates.
Mechanism of Action
The mechanism of action of N-BENZYL-2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE involves its interaction with neuronal voltage-sensitive sodium channels. It acts as a moderate binder to these channels, which may contribute to its anticonvulsant activity . The compound may also interact with other molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Similar structure with phenyl groups instead of benzyl and fluorobenzenesulfonyl groups.
N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide: Contains a sulfamoyl group instead of the fluorobenzenesulfonyl group.
Uniqueness
N-BENZYL-2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE is unique due to the presence of the fluorobenzenesulfonyl group, which may enhance its pharmacological activity and binding affinity to specific molecular targets compared to similar compounds.
Properties
IUPAC Name |
N-benzyl-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c20-17-6-8-18(9-7-17)27(25,26)23-12-10-22(11-13-23)15-19(24)21-14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRLYRSVZHGLAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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